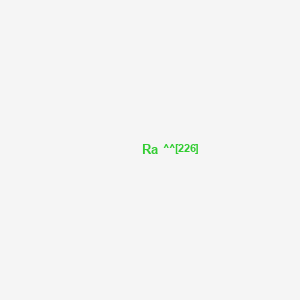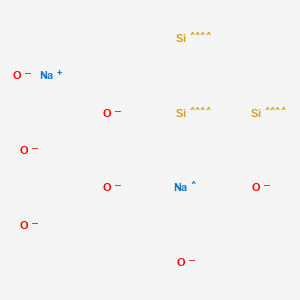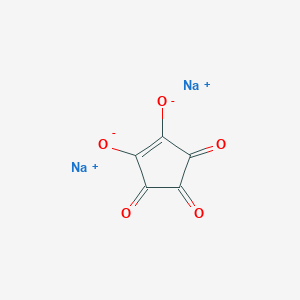
Croconic acid disodium salt
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Cell Biology
Specific Scientific Field
Summary of the Application
Croconic acid disodium salt (Nacr) has been shown to modulate intracellular Kcr levels, which are intricately related to gene expression, cell proliferation, maintenance of stem cell pluripotency, and regulation of various biological processes .
Methods of Application
During cell culture, the introduction of exogenous Nacr has been shown to modulate intracellular Kcr levels . In a particular study, 5 mM Nacr was added to cultured bovine fibroblasts .
Results or Outcomes
The addition of 5 mM Nacr to cultured bovine fibroblasts improved the expression of genes associated with Kcr modification, ultimately promoting cell growth and stimulating cell proliferation . Donor cells cultured in 5 mM Nacr resulted in 38.1% blastocyst development of somatic cell nuclear transfer embryos, which was significantly higher than the control group (25.2%) .
Application in Battery Material Research
Specific Scientific Field
Summary of the Application
Croconic acid disodium salt has been investigated for potential use as Li-ion battery material .
Methods of Application
The crystal form of Croconic acid disodium salt was tested for its performance as an electrode material .
Results or Outcomes
The crystal was shown to be a promising electrode material with a medium to short battery cycle lifetime .
Application in Supramolecular Chemistry
Specific Scientific Field
Summary of the Application
Salts of the croconate anion and its derivatives, such as Croconic acid disodium salt, are of interest in supramolecular chemistry research because of their potential for π-stacking effects .
Methods of Application
The potential for π-stacking effects of Croconic acid disodium salt is studied through theoretical and experimental methods .
Results or Outcomes
The delocalized electrons of two stacked croconate anions interact, which is a significant finding in the field of supramolecular chemistry .
Application in Computational Chemistry
Specific Scientific Field
Summary of the Application
Croconic acid disodium salt has been explored for potential use as a Li-ion battery material . A thorough computational study based on classical molecular dynamics simulations was conducted to characterize this system and identify optimization strategies to improve battery lifetime .
Methods of Application
Long-timescale molecular dynamics simulations in the Canonical Ensemble and Isothermal-Isobaric ensembles were used to establish that the custom force field generated for this system reproduces the known thermodynamics of the Croconic acid disodium salt dihydrate crystal .
Results or Outcomes
The study predicted the existence of a quasi-degenerate denser polymorph which is slightly less stable at room temperature and becomes more stable starting T=420K compared to the known crystal structure as determined by X-Ray crystallography . Upon adding lithium, the system chooses the denser phase even at room temperature .
Application in Supramolecular Self-Healable Metallogel
Summary of the Application
Croconic acid disodium salt (CADS) has been used as an organic gelator with Cd (II) salt to obtain an efficient soft-scaffold supramolecular self-healable metallogel (Cd-CADS) in N, N -dimethyl formamide (DMF) media .
Methods of Application
The formation of the metallogel was investigated following an ultrasonication technique .
Results or Outcomes
The study resulted in the successful formation of a supramolecular self-healable metallogel .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
Croconic acid disodium salt is used as a building block in organic synthesis . It is particularly useful due to its unique structure, which includes a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms .
Methods of Application
Croconic acid disodium salt can be used in various organic reactions, including condensation reactions, to synthesize complex organic molecules .
Results or Outcomes
The use of Croconic acid disodium salt in organic synthesis has led to the creation of a variety of complex organic compounds .
Propiedades
IUPAC Name |
disodium;3,4,5-trioxocyclopentene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477943 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Croconic acid disodium salt | |
CAS RN |
14379-00-1 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




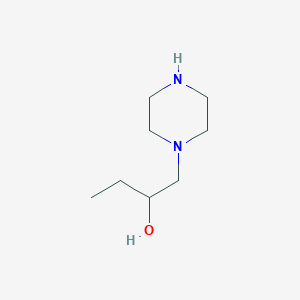
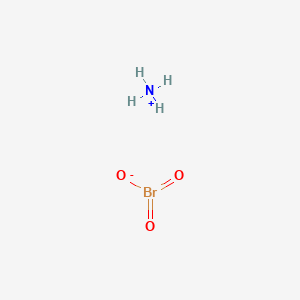
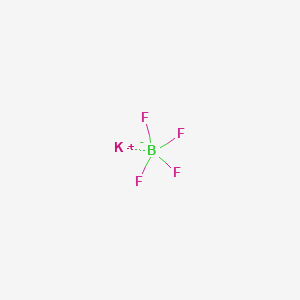

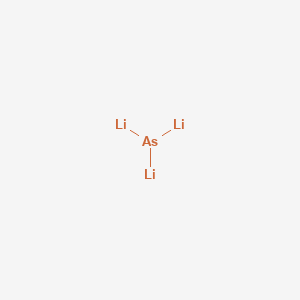

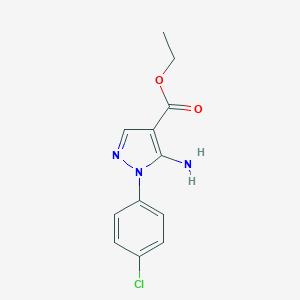
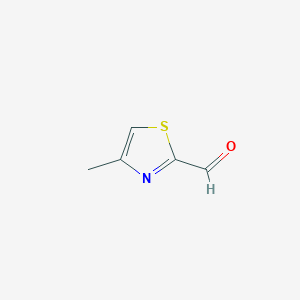
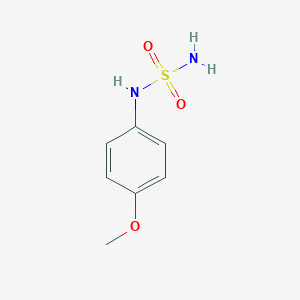
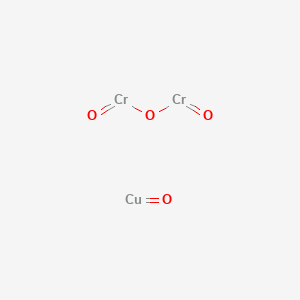
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
